molecular formula C8H9NO5 B15235547 Methyl 5-formyl-3-(methoxymethyl)isoxazole-4-carboxylate

Methyl 5-formyl-3-(methoxymethyl)isoxazole-4-carboxylate

Cat. No.: B15235547
M. Wt: 199.16 g/mol
InChI Key: SBDQLUCMBGNIRG-UHFFFAOYSA-N
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Description

Methyl 5-formyl-3-(methoxymethyl)isoxazole-4-carboxylate is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-formyl-3-(methoxymethyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an alkyne with a nitrile oxide in the presence of a catalyst such as copper (I) chloride. The reaction is carried out under reflux conditions in a suitable solvent like methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-3-(methoxymethyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-formyl-3-(methoxymethyl)isoxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-formyl-3-(methoxymethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-formyl-3-(methoxymethyl)isoxazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both formyl and methoxymethyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and development .

Properties

Molecular Formula

C8H9NO5

Molecular Weight

199.16 g/mol

IUPAC Name

methyl 5-formyl-3-(methoxymethyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C8H9NO5/c1-12-4-5-7(8(11)13-2)6(3-10)14-9-5/h3H,4H2,1-2H3

InChI Key

SBDQLUCMBGNIRG-UHFFFAOYSA-N

Canonical SMILES

COCC1=NOC(=C1C(=O)OC)C=O

Origin of Product

United States

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